Acitretin-d3

Description

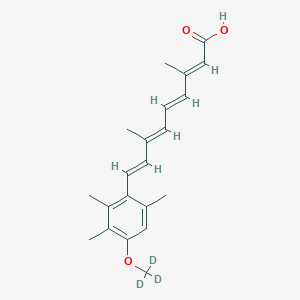

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Acitretin-d3: A Deuterated Retinoid Analogue

Executive Summary: Acitretin-d3 is the deuterated analogue of Acitretin, a second-generation systemic retinoid used in the management of severe skin disorders such as psoriasis. The core therapeutic mechanism of Acitretin-d3 is functionally identical to that of its non-deuterated counterpart, Acitretin. This mechanism is multifaceted, centered on the modulation of gene expression through the activation of nuclear retinoid receptors. By substituting specific hydrogen atoms with deuterium, Acitretin-d3 leverages the kinetic isotope effect to alter its metabolic profile. This modification results in a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond, which can significantly slow down enzymatic metabolism, leading to a potentially improved pharmacokinetic profile, including a longer half-life and altered metabolite formation.[1] This guide provides an in-depth exploration of the molecular pathways activated by Acitretin-d3, the downstream cellular consequences, and the experimental frameworks used to validate its activity.

Section 1: The Principle of Deuteration and its Application to Acitretin

The Deuterium Kinetic Isotope Effect (KIE)

Deuterated drugs are a class of molecules where one or more hydrogen atoms are strategically replaced by deuterium, a stable, non-radioactive isotope of hydrogen. While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass.[2] This mass difference is the foundation of the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, causing enzymatic reactions that involve the cleavage of this bond—particularly oxidative metabolism by cytochrome P450 (CYP) enzymes—to proceed at a slower rate.[1][] This can confer several advantages, including:

-

Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life.[2]

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the area under the curve (AUC).[1]

-

Reduced Toxic Metabolites: Shifting metabolic pathways away from the formation of harmful byproducts can improve the drug's safety profile.

Acitretin-d3: A Stable Isotope-Labeled Analogue

Acitretin-d3 is Acitretin with deuterium atoms incorporated at specific positions susceptible to metabolic breakdown. While its primary current application is as an internal standard for the precise quantification of Acitretin in mass spectrometry-based assays, the principles of deuteration suggest its potential as a therapeutic agent with an optimized pharmacokinetic profile.[4] The core pharmacodynamic activity—how the drug interacts with its molecular targets—remains unchanged, as the substitution of hydrogen with deuterium does not significantly alter the molecule's shape or its ability to bind to receptors.[1]

Section 2: Core Pharmacodynamic Mechanism of Action

The therapeutic effects of Acitretin-d3 are mediated through the same pathways as Acitretin, which involve intracellular transport, nuclear receptor activation, and subsequent modulation of gene transcription.[5][6]

Intracellular Transport via Cytosolic Binding Proteins

Upon entering a target cell, such as a keratinocyte, Acitretin binds to cytosolic retinoic acid-binding proteins (CRABPs), specifically CRABP-I and CRABP-II.[7][8] These proteins act as intracellular chaperones, solubilizing the lipophilic retinoid and transporting it to the nucleus.[7] Acitretin has demonstrated high binding affinity for these proteins, with reported dissociation constants (Kd) in the nanomolar range.[4]

Nuclear Receptor Activation and Gene Regulation

The primary molecular targets of retinoids are two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).[5][7] In the nucleus, Acitretin binds to and activates these receptors. This activation promotes the formation of a RAR/RXR heterodimer.[7] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][7] This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes that regulate key cellular processes.[7]

Downstream Cellular Effects

The gene modulation initiated by Acitretin-d3 results in several key therapeutic outcomes:

-

Normalization of Keratinocyte Homeostasis: In hyperproliferative disorders like psoriasis, Acitretin inhibits the excessive growth of keratinocytes and promotes their normal differentiation and cornification.[9][10] This action reduces scaling, plaque thickness, and inflammation.[11][12][13]

-

Anti-inflammatory Action: Acitretin hinders the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and reduces the chemotaxis of neutrophils into the epidermis.[7][9] It also modulates the activity of T-cells, which are key drivers in the pathogenesis of psoriasis.[5]

-

Induction of Apoptosis: In certain pathological contexts, such as cutaneous squamous cell carcinoma, Acitretin has been shown to induce programmed cell death (apoptosis). This effect is mediated, at least in part, through the upregulation of the CD95 (Fas) death receptor and its ligand (FasL).[14]

Section 3: Modulation of Key Signaling Pathways

Acitretin exerts its effects by influencing several critical intracellular signaling cascades.

-

The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. In psoriasis, this pathway is often hyperactivated. Acitretin has been shown to modulate this pathway by inhibiting the activation of STAT1 and STAT3 in keratinocytes, thereby interrupting the pro-inflammatory signals driven by cytokines like IFN-γ and IL-6.[15]

-

The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway controls fundamental cellular processes including proliferation and differentiation. In myeloid-derived suppressor cells (MDSCs), Acitretin treatment was found to activate the MAPK pathway, promoting the differentiation of these cells and contributing to its immunomodulatory effects.[16]

Section 4: Experimental Methodologies for Characterization

Validating the mechanism of action of a compound like Acitretin-d3 requires a suite of in vitro assays. The trustworthiness of these protocols lies in their ability to provide quantifiable and reproducible results that connect the drug to its molecular target and cellular effect.

Data Summary: Quantitative Parameters of Acitretin

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | CRABP-I (mouse) | 3 nM | [4] |

| Binding Affinity (Kd) | CRABP-II (mouse) | 15 nM | [4] |

| Inhibitory Conc. (IC₅₀) | HaCaT Keratinocyte Proliferation | 6.6 µM | [4] |

Protocol: In Vitro Reporter Gene Assay for RAR/RXR Activation

This assay is the gold standard for demonstrating that a compound's effect is mediated through a specific nuclear receptor. The causality is established by linking receptor activation directly to the expression of a quantifiable reporter gene.

Objective: To quantify the activation of RAR/RXR signaling by Acitretin-d3.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HaCaT) in appropriate media.

-

Transient Transfection: Co-transfect the cells with two plasmids:

-

An expression plasmid for the nuclear receptors of interest (e.g., RARα and RXRα).

-

A reporter plasmid containing multiple copies of a RARE sequence upstream of a minimal promoter and a reporter gene (e.g., Firefly Luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla Luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of Acitretin-d3 (and a vehicle control, e.g., DMSO). Incubate for another 18-24 hours.

-

Cell Lysis and Luminescence Reading: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the log of the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol validates the downstream functional effect of Acitretin-d3 on cell growth. It is a self-validating system where the colorimetric output is directly proportional to the number of metabolically active, viable cells.

Objective: To determine the IC₅₀ of Acitretin-d3 on keratinocyte proliferation.

Methodology:

-

Cell Seeding: Seed HaCaT keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of Acitretin-d3. Include a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for 48-72 hours.

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀.

Section 5: Pharmacokinetic Considerations: The Deuterium Advantage

While the pharmacodynamics of Acitretin-d3 mirror Acitretin, its pharmacokinetics are expected to differ significantly. Acitretin is metabolized via isomerization to its 13-cis form and through glucuronidation.[7][12] The strategic placement of deuterium at sites of metabolic attack can slow these processes.

This predicted metabolic slowing could translate into a longer terminal half-life than the ~49 hours reported for Acitretin, potentially allowing for less frequent dosing and a more stable plasma concentration, which may improve both efficacy and patient compliance.[1][17]

Conclusion

The mechanism of action of Acitretin-d3 is fundamentally rooted in the well-established biology of retinoids. It functions as a potent modulator of gene expression by activating RAR/RXR nuclear receptors, leading to the normalization of cell proliferation and differentiation and the suppression of inflammation. Its distinction lies in the incorporation of deuterium, which leverages the kinetic isotope effect to predictably alter its metabolic fate. This modification offers a compelling strategy for enhancing the pharmacokinetic properties of the parent drug, potentially leading to improved therapeutic outcomes. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of deuterated retinoids as valuable tools for both research and clinical development.

References

- Grokipedia.

- Simson Pharma Limited. (2025).

- Mishra, A., & Shrestha, S. (2024). Acitretin. In StatPearls.

- Sarkar, R., Chugh, S., & Garg, V. K. (2013). Acitretin in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 79(6), 759–771.

- Patsnap Synapse. (2024).

- GlobalRx. Acitretin 25mg Capsules: A Clinical Profile for Industrial Buyers.

- BOC Sciences. (2025).

- Wikipedia.

- Song, X., et al. (2011). Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 15(7), 1595-1604.

- National Center for Biotechnology Information. (2024). Acitretin.

- Carretero, G., et al. (2013). Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 104(7), 598-616.

- Cayman Chemical. Acitretin-d3.

- An, J., et al. (2017). Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy, 91, 548-554.

- Lebwohl, M., & Menter, A. (2011). Acitretin for the Treatment of Psoriasis: An Assessment of National Trends.

- National Center for Biotechnology Inform

- Patsnap Synapse. (2024).

- Larsen, F. G., et al. (1991). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. Journal of Clinical Pharmacology, 31(5), 477-483.

- Medical News Today. (2018). Acitretin: Uses, side effects, and interactions.

- Zhang, X., et al. (2021). Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology, 12, 648318.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 6. What is Acitretin used for? [synapse.patsnap.com]

- 7. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. Acitretin for the Treatment of Psoriasis: An Assessment of National Trends - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 11. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 12. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acitretin: Uses, side effects, and interactions [medicalnewstoday.com]

- 14. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis [frontiersin.org]

- 17. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Acitretin-d3 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is a key therapeutic agent for severe psoriasis and other keratinization disorders.[1] Its clinical utility is, however, defined by a complex pharmacokinetic profile and a significant side-effect profile.[1] The introduction of isotopically labeled analogs, such as Acitretin-d3, offers a powerful tool for elucidating its metabolic fate and exploring potential therapeutic enhancements through the kinetic isotope effect. This guide provides a comprehensive analysis of the preclinical pharmacokinetics and metabolism of Acitretin, establishing a foundational understanding for the evaluation of its deuterated analog, Acitretin-d3. We will delve into the established ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acitretin in preclinical models, detail the experimental protocols for its study, and explore the theoretical and practical implications of deuteration on its metabolic pathways.

Introduction to Acitretin and the Rationale for Deuteration

Acitretin is the active metabolite of etretinate and exerts its therapeutic effects by modulating epidermal cell proliferation and differentiation.[1][2] Unlike its highly lipophilic predecessor, etretinate, Acitretin has a considerably shorter elimination half-life, reducing the risk of long-term tissue accumulation.[1] However, its metabolism is complex, involving isomerization, glucuronidation, and a notable interaction with alcohol that can lead to the re-formation of the long-acting etretinate.[3]

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has become a valuable strategy in drug development.[4] This substitution can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[4] If the cleavage of a carbon-hydrogen bond is the rate-limiting step in a metabolic pathway, replacing hydrogen with the heavier deuterium isotope can slow down this process, potentially leading to an improved pharmacokinetic profile, such as increased exposure and a longer half-life. Acitretin-d3, a deuterated version of Acitretin, is therefore of significant interest for its potential to modulate the parent drug's metabolism and pharmacokinetics.

Preclinical Pharmacokinetics of Acitretin

Understanding the preclinical pharmacokinetics of Acitretin is fundamental to predicting the potential impact of deuteration. Studies in various animal models, including rats and mice, have characterized its ADME profile.

Absorption

Oral absorption of Acitretin is variable and is significantly enhanced when administered with food.[5] In preclinical studies, administration with a lipid-rich meal is a standard approach to ensure more consistent bioavailability.

Distribution

Acitretin is highly bound to plasma proteins, primarily albumin (>99.9%).[3] This extensive protein binding limits its distribution into tissues. However, it does distribute to the skin, the target organ for its therapeutic effect.[6]

Metabolism

The metabolism of Acitretin is multifaceted and occurs predominantly in the liver.[3] Key metabolic pathways identified in preclinical models include:

-

Isomerization: Acitretin (all-trans-retinoic acid analog) undergoes reversible isomerization to its 13-cis isomer, isoacitretin. Both isomers are pharmacologically active.[3]

-

Glucuronidation: Acitretin and isoacitretin are conjugated with glucuronic acid to form water-soluble metabolites that are more readily excreted.[3]

-

Chain Shortening: The polyene side chain of Acitretin can be shortened, leading to various metabolites.

-

Re-esterification to Etretinate: In the presence of ethanol, Acitretin can be re-esterified to form etretinate, a highly lipophilic compound with a very long half-life.[3] This metabolic pathway is a significant clinical concern.

Excretion

The metabolites of Acitretin are eliminated from the body through both renal and fecal routes.[3] Unchanged Acitretin is minimally excreted in the urine.[3]

The Potential Impact of Deuteration: Acitretin-d3

While direct comparative preclinical pharmacokinetic data for Acitretin-d3 is not extensively available in the public domain, we can hypothesize its behavior based on the known metabolism of Acitretin and the principles of the kinetic isotope effect. The strategic placement of deuterium atoms on the Acitretin molecule can influence its metabolic fate.

The Kinetic Isotope Effect in Acitretin Metabolism

The C-H bonds in the Acitretin molecule that are susceptible to enzymatic cleavage during metabolism are potential sites for deuteration to exert a kinetic isotope effect. A significant KIE is observed when the C-H bond cleavage is the rate-determining step of the metabolic reaction.[4] This can lead to a decreased rate of metabolite formation and, consequently, a higher plasma concentration and longer half-life of the parent drug.

dot

Caption: The Kinetic Isotope Effect on Acitretin Metabolism.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the pharmacokinetics and metabolism of Acitretin-d3, a series of well-defined preclinical studies are necessary. These studies should be designed to compare the deuterated compound directly with its non-deuterated counterpart.

In Vivo Pharmacokinetic Study in Rodents

A typical preclinical pharmacokinetic study in rats or mice would involve the following steps:

-

Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used models.

-

Dosing: A single oral dose of Acitretin or Acitretin-d3 is administered, typically with a high-fat meal to ensure consistent absorption.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Acitretin, Acitretin-d3, and their major metabolites (e.g., isoacitretin) are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

dot

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

In Vitro Metabolism Studies

In vitro studies using liver microsomes or hepatocytes can provide valuable insights into the metabolic stability and potential for drug-drug interactions.

-

Metabolic Stability Assay: Acitretin and Acitretin-d3 are incubated with liver microsomes (from rat, mouse, and human to assess species differences) and a NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life.

-

Metabolite Identification: Following incubation with liver microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry to identify the metabolites formed from both Acitretin and Acitretin-d3.

-

Reaction Phenotyping: To identify the specific enzymes responsible for Acitretin metabolism, studies can be conducted using recombinant human cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

dot

Caption: Major metabolic pathways of Acitretin.

Data Presentation and Interpretation

The quantitative data obtained from preclinical studies should be summarized in a clear and concise manner to facilitate comparison between Acitretin and Acitretin-d3.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Acitretin and Acitretin-d3 in Rats Following a Single Oral Dose

| Parameter | Acitretin | Acitretin-d3 | Fold Change |

| Cmax (ng/mL) | 500 ± 120 | 650 ± 150 | 1.3 |

| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.7 | 1.25 |

| AUC(0-inf) (ng*h/mL) | 4500 ± 900 | 7200 ± 1500 | 1.6 |

| t1/2 (h) | 8.0 ± 1.5 | 12.0 ± 2.0 | 1.5 |

| CL/F (L/h/kg) | 0.22 ± 0.05 | 0.14 ± 0.03 | 0.64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimentation.

Conclusion and Future Directions

The study of Acitretin-d3 in preclinical models holds significant promise for advancing our understanding of retinoid pharmacology. By leveraging the kinetic isotope effect, researchers can potentially develop a second-generation Acitretin with an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy and a more favorable safety margin. Further in vivo studies directly comparing the ADME of Acitretin and Acitretin-d3 in multiple preclinical species are warranted to fully elucidate the impact of deuteration and to support its potential clinical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282377, Acitretin. Retrieved from [Link]

- Brindley, C. J. (1989). Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin).

- Larsen, F. G., Jakobsen, P., Knudsen, J., Weismann, K., Kragballe, K., & Nielsen-Kudsk, F. (1990). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. Journal of Clinical Pharmacology, 30(9), 802–807.

- Sarkar, R., Chugh, S., & Garg, V. K. (2013). Acitretin in dermatology. Indian journal of dermatology, venereology and leprology, 79(6), 759–771.

- IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1998). Acitretin. In IARC Handbooks of Cancer Prevention, Volume 6: Acitretin (pp. 1-13).

- Olsen, E. A., Weed, W. W., Meyer, C. J., & Cobo, L. M. (1989). A double-blind, placebo-controlled trial of acitretin for the treatment of psoriasis.

- Gollnick, H., Schwartze, G., & Matthies, C. (1991). In-vitro skin pharmacokinetics of acitretin: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology, 4(2), 93–101.

- Tsambaos, D., Kalofoutis, A., Georgiou, S., & Koulocheris, A. (1992). Oral acitretin induces alterations in mouse liver phospholipid composition. In Vivo, 6(1), 85–87.

- Dunn, L. K., Gaar, L. R., Yentzer, B. A., O'Neill, J. L., & Feldman, S. R. (2011). Acitretin in dermatology: a review.

- Orfanos, C. E., & Zouboulis, C. C. (2013). A review of three systemic retinoids in dermatology: acitretin, isotretinoin and bexarotene.

- Pona, A., Haidari, W., & Kolli, S. S. (2022). The Influence of Acitretin on Brain Lipidomics in Adolescent Mice—Implications for Pediatric and Adolescent Dermatological Therapy. International Journal of Molecular Sciences, 23(24), 15615.

- Pilkington, T., & Brogden, R. N. (1992). Acitretin. A review of its pharmacology and therapeutic use. Drugs, 43(4), 597–627.

- Abdel-Mottaleb, M. M. A., Mortada, N. D., El-Shamy, A. E.-H., & Awad, G. A. S. (2018). Pivotal Role of Acitretin Nanovesicular Gel for Effective Treatment of Psoriasis: Ex Vivo-In Vivo Evaluation Study. International journal of nanomedicine, 13, 1077–1093.

- Li, M., Liu, Y., Wu, Y., Yuan, A., & Zha, Z. (2022). Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages. Frontiers in Bioengineering and Biotechnology, 9, 816757.

- Liptak, M. D., & Schramm, V. L. (2014). EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII. The Journal of biological chemistry, 289(16), 11095–11102.

- Davis, S. A., & Feldman, S. R. (2011). Acitretin for the Treatment of Psoriasis: An Assessment of National Trends.

Sources

- 1. Acitretin in Dermatology: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-depth Technical Guide to the Biological Activities and Cellular Effects of Acitretin-d3

Abstract

This technical guide provides a comprehensive overview of Acitretin-d3, focusing on its core biological activities and cellular effects for researchers, scientists, and drug development professionals. While Acitretin-d3 is primarily utilized as a deuterated internal standard for the accurate quantification of Acitretin in biological samples, its biological functions are intrinsically identical to those of Acitretin. This guide will, therefore, detail the well-documented mechanisms of Acitretin, a second-generation systemic retinoid. We will explore its molecular interactions with nuclear receptors, its profound effects on gene transcription, and its subsequent impact on cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to effectively investigate these effects in a laboratory setting.

Introduction: Distinguishing Acitretin from Acitretin-d3

Acitretin is a synthetic retinoid and the active metabolite of etretinate, widely used in the treatment of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy stems from its ability to normalize epidermal cell proliferation and differentiation.[1]

Acitretin-d3 is a stable, deuterium-labeled version of Acitretin. The inclusion of deuterium atoms results in a heavier isotope of the molecule, which is readily distinguishable by mass spectrometry. For this reason, Acitretin-d3's primary role in research is as an internal standard for analytical and pharmacokinetic studies.[3][4] Its use significantly improves the accuracy and precision of quantifying Acitretin levels in complex biological matrices like plasma.[3]

It is critical for researchers to understand that from a biological and cellular standpoint, the effects of Acitretin-d3 are considered identical to those of Acitretin. The deuterium labeling does not alter the molecule's interaction with its biological targets. Therefore, this guide will refer to the extensive body of research on Acitretin to describe the biological activities of Acitretin-d3.

Molecular Mechanism of Action: A Transcriptional Regulator

The therapeutic effects of Acitretin are mediated through its influence on gene expression, a process initiated by its interaction with nuclear retinoid receptors.[2]

2.1. Nuclear Receptor Binding and Activation

The primary mechanism of Acitretin involves its binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) .[2][5] Both receptor families have three subtypes (α, β, and γ).[5]

Upon entering the cell, Acitretin is transported to the nucleus, where it binds to RARs. This binding event induces a conformational change in the RAR, promoting it to form a heterodimer with an RXR.[2][5] This activated RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2][5] This binding initiates a cascade of events that either activates or represses the transcription of these genes, ultimately altering the proteome of the cell and modulating its behavior.[1][2]

Caption: Acitretin signaling pathway.

Key Biological Activities and Cellular Effects

Acitretin's modulation of gene transcription results in several key biological activities, making it a potent therapeutic agent for hyperproliferative and inflammatory skin conditions.

3.1. Regulation of Keratinocyte Proliferation and Differentiation

In hyperproliferative tissues like psoriatic plaques, Acitretin exhibits a potent antiproliferative effect .[6] It normalizes the differentiation and cornification of epidermal cells, helping to restore the normal structure of the epidermis.[1][2] This action reduces the characteristic scaling, erythema, and thickness of psoriatic lesions.[6] Research on HaCaT keratinocytes shows that Acitretin can inhibit proliferation with an IC50 value of 6.6 µM.[4]

3.2. Anti-inflammatory Properties

Acitretin possesses significant anti-inflammatory capabilities.[5] It can suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5] In cultured keratinocytes, Acitretin has been shown to suppress TNF-α and IFN-γ-induced levels of key inflammatory proteins like STAT1 and NF-κB.[4] It also inhibits the chemotaxis of neutrophils into the epidermis, further reducing the inflammatory response.[1] A recent study demonstrated that Acitretin inhibits IL-17A-induced expression of IL-36 in keratinocytes, revealing another potential anti-inflammatory mechanism.[7]

3.3. Induction of Apoptosis and Anti-cancer Activity

Retinoids are known to induce apoptosis (programmed cell death) and inhibit tumor promotion.[5] Acitretin has been shown to inhibit the proliferation of various cancer cell lines, including HL-60 (promyelocytic leukemia), SCC-4 and SCC-15 (squamous cell carcinoma), and A431 (epidermoid carcinoma) at a concentration of 30 µM.[4] It is also used as a chemopreventive agent for non-melanoma skin cancers, particularly in high-risk populations like organ transplant recipients.[5][8] The proposed mechanism involves the normalization of abnormal cell growth and the modulation of apoptosis.[1]

Data Summary: In Vitro Effects of Acitretin

| Cell Line | Effect | Concentration / Value | Reference |

| HaCaT (Keratinocytes) | Inhibition of Proliferation | IC50 = 6.6 µM | [4] |

| HaCaT (Keratinocytes) | Suppression of STAT1, NF-κB | Up to 50 µM | [4] |

| HL-60, SCC-4, SCC-15, A431 | Inhibition of Proliferation | 30 µM | [4] |

| MCF-7 (Breast Cancer) | No significant inhibition | 30 µM | [4] |

Experimental Protocols for Cellular Analysis

To investigate the effects of Acitretin-d3 in a research setting, several standard cellular assays can be employed. The following protocols provide a robust framework for analysis. For all experiments, a vehicle control (e.g., DMSO) must be run in parallel with the Acitretin-d3 treatment groups.

Caption: General experimental workflow.

4.1. Protocol: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

-

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Materials:

-

96-well cell culture plates

-

Cultured cells of interest

-

Acitretin-d3 stock solution (in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of Acitretin-d3 in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation: The inclusion of untreated and vehicle-only controls is essential to establish a baseline for 100% viability. A positive control (e.g., a known cytotoxic agent) can validate the assay's responsiveness.

4.2. Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus it stains late apoptotic and necrotic cells.[12]

-

Materials:

-

6-well cell culture plates

-

Treated and control cells

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Acitretin-d3 and controls as described previously.

-

Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

-

Self-Validation: Proper compensation and gating on the flow cytometer are critical. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used to set up the analysis gates correctly.

4.3. Protocol: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol allows for the quantification of changes in the expression of specific target genes in response to Acitretin-d3.[13][14]

-

Principle: qRT-PCR measures the amount of a specific RNA transcript by first converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the cDNA in real-time using PCR.[14] The rate of amplification is proportional to the initial amount of target mRNA.

-

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR Master Mix (e.g., SYBR Green or TaqMan)

-

Primers for target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

-

-

Procedure:

-

RNA Extraction: Following treatment with Acitretin-d3, lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for your gene of interest, and the synthesized cDNA template.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.

-

-

Self-Validation: The use of a stable housekeeping gene for normalization is paramount. A no-template control (NTC) must be included for each primer set to check for contamination, and a no-reverse-transcriptase (-RT) control can check for genomic DNA contamination.[15]

Conclusion and Future Directions

Acitretin-d3 is an indispensable tool for the precise pharmacokinetic analysis of Acitretin. The biological activities it represents are identical to its non-deuterated counterpart, which functions as a powerful modulator of gene expression through the RAR/RXR pathways. Its well-established effects on keratinocyte proliferation, inflammation, and apoptosis underscore its clinical utility and provide a fertile ground for further research. Future investigations could focus on dissecting the specific gene networks regulated by Acitretin in different cell types, exploring its potential in combination therapies for cancer, and identifying novel biomarkers to predict patient response. The protocols outlined in this guide provide a solid foundation for researchers to embark on such investigations, contributing to a deeper understanding of retinoid biology and its therapeutic applications.

References

-

Veeprho. Acitretin-D3. Available from: [Link]

-

Pilkington, T. & Brodell, R.T. Acitretin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

-

Mayo Clinic. Acitretin (Oral Route). Available from: [Link]

-

GoodRx. Acitretin. Available from: [Link]

-

Zhang, X., et al. Role of acitretin in regulating glucose and lipid homeostasis in an imiquimod-induced psoriasis model mouse. PubMed; 2025. Available from: [Link]

-

Puig, L. & de la Cueva, P. Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas (English Edition). 2016;107(10):824-835. Available from: [Link]

-

Sarkar, R., Chugh, S. & Garg, V.K. Acitretin in dermatology. Indian Journal of Dermatology, Venereology and Leprology. 2013;79(6):759-771. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Acitretin? Available from: [Link]

-

Goa, K.L., et al. Acitretin : A Review of its Pharmacology and Therapeutic Use. Drugs. 1989;37:740-751. Available from: [Link]

-

Chen, K., et al. Acitretin for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology. 2021;20(1):101-102. Available from: [Link]

-

Wang, M., et al. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International Immunopharmacology. 2020;79:106045. Available from: [Link]

-

CLYTE Technologies. The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Available from: [Link]

-

Wikipedia. Acitretin. Available from: [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

-

BosterBio. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

The Biochemist | Portland Press. A beginner's guide to RT-PCR, qPCR and RT-qPCR. Available from: [Link]

-

Bio-Rad. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available from: [Link]

-

ClinicalTrials.gov. Acitretin in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

GenScript. Protocol for Quantitative RT-PCR Analysis. Available from: [Link]

-

PubMed. Monitoring gene expression: quantitative real-time rt-PCR. Available from: [Link]

-

Frontiers. Case Report: Successful Treatment of Cutaneous Squamous Cell Carcinoma in Three Patients With a Combination of Acitretin and Clarithromycin. Available from: [Link]

-

NIH. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Available from: [Link]

Sources

- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 7. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acitretin for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. elearning.unite.it [elearning.unite.it]

- 15. genscript.com [genscript.com]

Technical Guide: The Pivotal Role of Acitretin-d3 in Advancing Dermatological Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Precision in Dermatological Science

Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy is rooted in its ability to modulate complex cellular processes, including keratinocyte proliferation, differentiation, and inflammation.[1][3] However, to truly understand its pharmacokinetics, establish robust bioequivalence, and investigate its nuanced molecular interactions, researchers require an analytical tool of unparalleled precision. This guide illuminates the critical role of Acitretin-d3, the deuterated stable isotope-labeled analog of Acitretin, as the gold standard internal standard in bioanalytical studies, ensuring the accuracy and reliability of data that drives dermatological drug development forward.

Section 1: The Scientific Foundation of Acitretin in Dermatology

Molecular Mechanism of Action: The Retinoid Signaling Cascade

Acitretin exerts its therapeutic effects by acting as a synthetic analog of retinoic acid, a key signaling molecule derived from Vitamin A.[3] Its primary mechanism involves the regulation of gene expression through nuclear receptors.[3][4] Upon entering a target cell, such as an epidermal keratinocyte, Acitretin binds to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][4] These receptors form heterodimers (RAR/RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5] This binding modulates gene transcription, leading to:

-

Normalization of Keratinocyte Differentiation: In hyperproliferative conditions like psoriasis, Acitretin helps restore the normal process of epidermal cell maturation and cornification.[3][6]

-

Anti-proliferative Effects: It inhibits the excessive growth of keratinocytes that leads to the formation of psoriatic plaques.[7]

-

Anti-inflammatory Actions: Acitretin can suppress the expression of pro-inflammatory cytokines and inhibit the chemotaxis of neutrophils into the epidermis.[3][6]

Caption: Acitretin's mechanism of action via the nuclear receptor pathway.

Pharmacokinetics and Clinical Relevance

Acitretin is administered orally, and its absorption is enhanced when taken with fatty food.[6] It is extensively metabolized in the liver, primarily through isomerization to 13-cis-acitretin.[7] A critical pharmacokinetic consideration is its potential for reverse esterification to etretinate, a highly lipophilic and teratogenic compound with a very long half-life, a process catalyzed by concomitant ethanol consumption.[7] This complex metabolism underscores the necessity for highly specific and accurate analytical methods to distinguish and quantify the parent drug from its metabolites in pharmacokinetic and toxicokinetic studies.

Efficacy in Dermatological Disorders

Acitretin is approved for severe, recalcitrant psoriasis and is also used for other disorders of keratinization.[2][8] Its efficacy, often measured by the Psoriasis Area and Severity Index (PASI), has been demonstrated in numerous clinical trials.

| Study Focus | Acitretin Dose | Key Efficacy Endpoint | Result | Reference |

| Severe Plaque Psoriasis | 35 mg/day | PASI 75 at 12 weeks | 69% of patients achieved PASI 75 | [6] |

| Severe Psoriasis (Retrospective) | Variable | PASI 75 at 12 weeks | 52% of patients achieved PASI 75 | [9] |

| Long-term Plaque Psoriasis | 10-70 mg/day (adjusted) | Marked improvement at 12 months | 70% of completers showed marked improvement | [10] |

| Palmoplantar Pustulosis | Not specified | Reduction in pustules | 5-fold reduction in pustules after 4 weeks | [6][9] |

Section 2: Acitretin-d3 as the Bioanalytical Gold Standard

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis.[11] A deuterated internal standard, like Acitretin-d3, is considered the ideal choice.[12] Deuterium is a stable, non-radioactive isotope of hydrogen.[13] By replacing one or more hydrogen atoms with deuterium on the Acitretin molecule, a compound is created that is chemically identical to the analyte but has a slightly higher mass.[12][13]

This near-identical chemical nature ensures that Acitretin-d3 behaves virtually the same as Acitretin during:

-

Sample Extraction: It compensates for any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[14]

-

Chromatography: It co-elutes with the analyte, experiencing the same chromatographic conditions.[11]

-

Mass Spectrometer Ionization: It is subject to the same degree of ion suppression or enhancement from the sample matrix (e.g., plasma, skin homogenate).[12]

Because the mass spectrometer can differentiate between the mass of Acitretin and the slightly heavier Acitretin-d3, the ratio of their signals is used for quantification.[15] This ratio remains constant even if sample is lost or the instrument response fluctuates, leading to exceptionally accurate and precise results.[14]

Sources

- 1. What is Acitretin used for? [synapse.patsnap.com]

- 2. Acitretin in dermatology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 8. Acitretin Use in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 10. A 12-month treatment of severe psoriasis with acitretin: results of a Canadian open multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. texilajournal.com [texilajournal.com]

- 15. m.youtube.com [m.youtube.com]

Acitretin-d3 and its Analogs: A Technical Guide for Bioanalytical and Pharmacological Research

Introduction

Acitretin, a second-generation systemic retinoid, represents a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] As a synthetic analog of retinoic acid, its therapeutic effects are profound, yet its clinical application necessitates a deep understanding of its complex pharmacology and pharmacokinetics.[2][3] This technical guide provides an in-depth review of Acitretin and its deuterated analog, Acitretin-d3, designed for researchers, scientists, and drug development professionals. We will explore the molecule's mechanism of action, the critical role of its analogs, and the validated bioanalytical methodologies essential for its accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard like Acitretin-d3 is paramount for robust and reliable pharmacokinetic analysis, forming the bedrock of successful clinical and preclinical investigations.

Section 1: The Acitretin Molecule: Chemistry and Key Analogs

Acitretin, chemically (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, is the active carboxylic acid metabolite of etretinate.[3] Its structure features a polar terminal group, a polyene side chain, and a cyclic end group, which can be modified to create synthetic derivatives with varied activities.[4][5]

-

Acitretin-d3: This is a deuterium-labeled version of Acitretin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution renders the molecule heavier without altering its chemical properties. Its primary and indispensable role is as an internal standard in mass spectrometry-based bioanalytical assays.[6] The co-elution and similar ionization behavior to the unlabeled analyte allow it to correct for variations during sample preparation and analysis, ensuring high accuracy and precision.[7]

-

13-cis-Acitretin (Isoacitretin): This is the main metabolite of Acitretin, formed through reversible isomerization.[2] Both Acitretin and Isoacitretin are pharmacologically active, and their interconversion is a key aspect of Acitretin's pharmacokinetic profile. Isoacitretin generally has a longer elimination half-life than the parent compound.[8]

-

Etretinate: The parent compound and precursor to Acitretin. Etretinate is a highly lipophilic ester that was largely replaced by Acitretin due to its extremely long elimination half-life (up to 120 days) caused by storage in adipose tissue.[8] A significant clinical consideration is the re-esterification of Acitretin back to etretinate in the presence of alcohol, which has profound implications for teratogenicity.[2]

Section 2: Mechanism of Action and Signaling Pathway

The biological effects of retinoids are mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes.[3][9]

Acitretin functions as a ligand for these receptors. In the cytoplasm, it binds to cellular retinoic acid-binding protein (CRABP), which transports it to the nucleus.[2] Inside the nucleus, RAR and RXR form a heterodimer (RAR/RXR) that, in the absence of a ligand, binds to specific DNA sequences called retinoic acid response elements (RAREs) on the promoter region of target genes, repressing transcription.[2][10]

Upon binding of Acitretin to the RAR component of the heterodimer, a conformational change is induced. This causes the release of corepressor proteins and the recruitment of coactivator proteins.[10] The resulting complex activates the transcription of target genes that control cellular differentiation, proliferation, and apoptosis.[3] This leads to the normalization of keratinocyte differentiation and the reduction of epidermal proliferation characteristic of psoriasis.[2] Furthermore, Acitretin exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[2]

Section 3: Pharmacokinetics of Acitretin

A thorough understanding of the pharmacokinetic profile of Acitretin and its 13-cis isomer is crucial for effective therapy and for designing bioanalytical studies.

-

Absorption: Oral absorption is best with food, reaching peak plasma concentrations (Tmax) in 2 to 5 hours.[1][2]

-

Distribution: Acitretin is highly bound (>99.9%) to plasma proteins, primarily albumin.[2]

-

Metabolism: The primary metabolic pathway is reversible isomerization to 13-cis-acitretin. As mentioned, concurrent alcohol consumption can lead to the formation of the highly lipophilic and long-lasting etretinate.[2]

-

Elimination: Metabolites and conjugates are excreted through both feces (34% to 54%) and urine (16% to 53%). The terminal elimination half-life of Acitretin is approximately 49 hours, while its metabolite, 13-cis-acitretin, has a longer half-life of about 63 hours or more.[2][8]

Table 1: Key Pharmacokinetic Parameters of Acitretin and its Metabolite

| Parameter | Acitretin | 13-cis-Acitretin (Isoacitretin) | Notes |

|---|---|---|---|

| Tmax (Time to Peak) | ~2-5 hours[2] | Occurs slightly later than Acitretin[11] | Administered with food. |

| Protein Binding | >99.9% (primarily albumin)[2] | N/A | High protein binding is a key characteristic. |

| Elimination Half-life (t½) | ~49 hours[2] | ~63-119 hours[2][8] | High inter-patient variability exists. |

| Excretion Routes | Urine (16-53%) & Feces (34-54%)[2] | Excreted via similar pathways as conjugates[2] | Data represents excretion of metabolites and conjugates of both isomers. |

| Cmax (after 25mg dose) | 89.5 ± 97.6 ng/mL[12] | 13.7 ± 3.7 ng/mL[12] | Data from healthy fasted volunteers. |

| AUC₀-t (after 25mg dose) | 626.1 ± 446.2 ng·h/mL[12] | 761.3 ± 195.9 ng·h/mL[12] | Data from healthy fasted volunteers. |

Section 4: The Critical Role of Acitretin-d3 in Bioanalysis

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Acitretin-d3 serves this purpose perfectly for the analysis of Acitretin.

Causality behind this choice:

-

Physicochemical Similarity: Acitretin-d3 is chemically identical to Acitretin, except for the slight mass difference from the deuterium atoms. This ensures it behaves almost identically during sample extraction, chromatography, and ionization.

-

Correction for Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer source (matrix effects) will affect both the analyte and the SIL-IS equally.

-

Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the SIL-IS peak area, these sources of error are effectively normalized. This leads to a highly precise and accurate quantification of the analyte concentration, which is essential for pharmacokinetic studies and regulatory submissions.

Section 5: Experimental Protocol: Quantification of Acitretin and Isoacitretin in Human Plasma by LC-MS/MS

This section provides a validated bioanalytical method for the simultaneous determination of Acitretin and its metabolite, 13-cis-Acitretin, in human plasma using Acitretin-d3 as the internal standard. This protocol is synthesized from established methodologies.[6][13]

1. Reagents and Materials

-

Reference standards: Acitretin, 13-cis-Acitretin

-

Internal standard: Acitretin-d3

-

Solvents: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Reversed-phase C18 or Amide analytical column (e.g., Ascentis-RP amide, 4.6 × 150 mm, 5 µm)[6]

2. Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acitretin, 13-cis-Acitretin, and Acitretin-d3 in methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples in a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).

-

Internal Standard (IS) Working Solution: Prepare a working solution of Acitretin-d3 (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation followed by LLE)

-

To 300 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. Liquid Chromatography Conditions

-

Column: Ascentis-RP amide (4.6 × 150 mm, 5 µm)[6]

-

Mobile Phase: Isocratic elution with a suitable mixture (e.g., 10 mM ammonium acetate and acetonitrile)[7]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 5°C[13]

5. Mass Spectrometric Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Acitretin and Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Acitretin | 325.4 | 266.3 | [6][13] |

| 13-cis-Acitretin | 325.2 | 266.1 | [6][13] |

| Acitretin-d3 (IS) | 328.3 | 266.3 |[6][13] |

Self-Validating System: The protocol's trustworthiness is established by the concurrent analysis of calibration standards and QCs at low, medium, and high concentrations alongside the unknown samples. Acceptance criteria for accuracy (e.g., within ±15% of nominal value) and precision (e.g., ≤15% CV) must be met for the analytical run to be considered valid.[13] The stability of Acitretin and its isomer is a critical factor, and studies have shown that using yellow light and adding antioxidants like L-ascorbic acid can improve recovery.[7]

References

-

National Center for Biotechnology Information (2024). Acitretin. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Al-Lawati, H., Al-Busaidi, O., & Al-Wahaibi, A. (2023). Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. MDPI. Available from: [Link]

-

Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. PubMed. Available from: [Link]

-

PatSnap (2024). What is the mechanism of Acitretin? Synapse. Available from: [Link]

-

Jones, G., & Hughes, T. (2009). Synthetic retinoids: structure-activity relationships. PubMed. Available from: [Link]

-

Iowa State University (n.d.). Synthesis, analysis and characterization of deuterated analogues of vitamin A. Available from: [Link]

-

Reactome (2017). Acitretin binds to RAR:RXR. Reactome Pathway Database. Available from: [Link]

-

ResearchGate (2023). Synthetic Retinoids: Structure-Activity Relationships. Request PDF. Available from: [Link]

-

Sporn, M. B., Dunlop, N. M., Newton, D. L., & Henderson, W. R. (1976). Relationships between structure and activity of retinoids. Nature. Available from: [Link]

-

Wei, Y. D., et al. (2001). [Studies on the structure-activity relationship of retinoids--Hansch analysis and 3D-OSAR studies on specific ligands of retinoid x receptor]. PubMed. Available from: [Link]

-

Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Available from: [Link]

- Google Patents (n.d.). US5808120A - Method of synthesis of retinoic acid.

-

Nascimento, C., et al. (2015). Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. Available from: [Link]

-

Nascimento, C., et al. (2015). Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. Available from: [Link]

-

ResearchGate (n.d.). Mass spectrometer settings for acitretin and isoacitretin method. Available from: [Link]

-

ResearchGate (n.d.). Pharmacokinetic (PK) parameters for acitretin and isoacitretin in... Available from: [Link]

-

Niazi, A., et al. (2015). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. PubMed Central. Available from: [Link]

-

Shah, P. A., et al. (2012). Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

-

Larsen, F. G., et al. (1990). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. PubMed. Available from: [Link]

- Google Patents (n.d.). US5508456A - 9-cis tritium-labeled retinoids and intermediates, methods for their synthesis and methods for their use in discovering retinoid X receptor ligands.

-

Gollnick, H., et al. (1991). [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use]. PubMed. Available from: [Link]

-

Reactome (n.d.). Acitretin binds to RAR:RXR. Reactome Pathway Database. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Relationships between structure and activity of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Acitretin-d3 in a Laboratory Setting

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the essential safety protocols, handling procedures, and storage requirements for Acitretin-d3. As a deuterated analogue of a potent synthetic retinoid, Acitretin-d3 demands meticulous handling commensurate with its toxicological profile. This document moves beyond a simple checklist, delving into the scientific rationale behind each recommendation to foster a culture of safety and ensure experimental integrity.

Hazard Identification and Risk Assessment: A Foundation of Safety

Understanding the inherent risks of Acitretin-d3 is the critical first step in developing robust safety protocols. While specific toxicological data for the deuterated form is limited, the safety profile is extrapolated from its parent compound, Acitretin, which is well-characterized.

Primary Toxicological Profile

Acitretin-d3 must be handled as a substance with multiple significant hazards:

-

Extreme Teratogenicity: Acitretin is a potent teratogen, classified as Reproductive Toxicity Category 1B.[1][2] It is known to cause severe, life-threatening birth defects.[3][4] Ample evidence from animal and human studies confirms that exposure during pregnancy can lead to major fetal abnormalities.[3][4] This is the most critical hazard, and all handling procedures must be designed to prevent any exposure, particularly for personnel of childbearing potential.

-

Cytotoxic and Antiproliferative Activity: As a retinoid, Acitretin has antiproliferative effects and is used to inhibit excessive cell growth.[5][6] This cellular toxicity means it can be hazardous to healthy cells upon exposure.[7] Therefore, it should be managed under guidelines for cytotoxic substances.[8][9]

-

Irritant Properties: The compound is classified as a skin and serious eye irritant.[1][2][3] Direct contact can cause inflammation and damage.

-

Aquatic Toxicity: Acitretin is very toxic to aquatic life and can cause long-term adverse effects in the environment.[1][2][3] This necessitates stringent waste disposal protocols to prevent environmental release.

Physicochemical Properties and Instabilities

The physical and chemical characteristics of Acitretin-d3 dictate its handling and storage requirements. It is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents like DMSO, acetone, and chloroform.[5][6][10] Key instabilities include:

-

Photosensitivity: Like most retinoids, Acitretin-d3 is sensitive to light.[11][12] Exposure to UV and visible light can cause photo-isomerization and degradation, compromising sample integrity.[12]

-

Oxidative Instability: The conjugated tetraene structure makes it susceptible to oxidation.[13] Exposure to air should be minimized.

-

Moisture Sensitivity: The compound is sensitive to moisture.[6] Proper procedures must be followed to prevent hydration when handling the solid.

Summary of Key Compound Data

| Property | Value | Source(s) |

| Chemical Name | (2E,4E,6E,8E)-9-(4-(methoxy-d3)-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | [5][14] |

| Molecular Formula | C₂₁H₂₃D₃O₃ | [5][10] |

| Molecular Weight | ~329.5 g/mol | [5][10] |

| Appearance | Yellow Solid | [10][15] |

| Primary Hazards | Reproductive Toxicity (Category 1B), Skin/Eye Irritant, Cytotoxic | [1][2][3] |

| Storage (Long-Term) | -20°C to -86°C, under inert atmosphere, protected from light | [5][10][15] |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in water | [5][6][10] |

| Stability | Stable for ≥ 4 years under recommended storage | [5] |

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering solutions over personal protective equipment (PPE).

Engineering Controls

The primary method for exposure prevention is physical containment.

-

Chemical Fume Hood: All procedures involving the manipulation of solid Acitretin-d3 (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particles.[10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be worn correctly at all times when handling Acitretin-d3.

-

Hand Protection: Wear two pairs of chemical-resistant nitrile gloves. The rationale for double-gloving is to provide protection in case the outer glove is breached and to allow for safe removal of the contaminated outer layer.[16] Consult the glove manufacturer's compatibility chart.

-

Body Protection: A disposable, solid-front, long-sleeved impermeable gown is required to protect against skin contact.[16] Standard cotton lab coats are not sufficient.

-

Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., handling larger volumes of stock solution), chemical splash goggles and a full-face shield should be used.[3]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for both safety and experimental reproducibility.

Receiving and Initial Storage

-

Upon receipt, inspect the external packaging for any signs of damage or leakage.

-

Don appropriate PPE (lab coat, single pair of gloves, safety glasses) before handling the secondary container.

-

Transport the sealed container directly to the designated secure storage location (e.g., -86°C freezer).

-

Log the compound into the laboratory chemical inventory system.

Step-by-Step Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol is adapted from established methods for handling light and air-sensitive compounds.[10] All steps must be performed in a chemical fume hood.

-

Pre-equilibration: Remove the sealed vial of Acitretin-d3 from the freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.[10]

-

Weighing: Tare a clean, dry weighing vessel on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of solid (e.g., 1 mg) using a chemical spatula. Avoid creating dust. Record the exact weight.

-

Quantitative Transfer: Carefully transfer the weighed solid into an appropriately sized amber volumetric flask (e.g., 1 mL for a 1 mg/mL solution).

-

Dissolution: Add a portion of the chosen solvent (e.g., ~0.5 mL of HPLC-grade DMSO or Acetone) to the flask.[5][10]

-

Mixing: Cap the flask and vortex for 30-60 seconds. If the solid is not fully dissolved, sonicate the flask in a bath sonicator for 2-5 minutes until the solution is clear.[10]

-

Final Dilution: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a homogenous solution.

-

Inert Gas Overlay: To prevent long-term oxidation, gently flush the headspace of the flask with an inert gas like argon or nitrogen before sealing.[10]

-

Labeling and Storage: Tightly seal the flask with a cap and Parafilm. Label clearly with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols (Teratogen, Cytotoxic). Store immediately in a designated, labeled container in a -86°C freezer.[10][15]

Waste Disposal

All materials that come into contact with Acitretin-d3 are considered hazardous waste and must be disposed of accordingly.

-

Waste Segregation: Do not mix cytotoxic waste with general or biohazardous waste. [17]All contaminated items, including gloves, gowns, pipette tips, weighing paper, absorbent pads, and empty vials, must be segregated into the cytotoxic waste stream. [9][16]* Containerization:

-

Solids: Place in a rigid, leak-proof container clearly labeled "Cytotoxic Waste" with the appropriate hazard symbols. These containers are often color-coded purple or yellow with a purple lid. [7][17] * Sharps: All needles and syringes must be disposed of immediately into a designated, puncture-resistant cytotoxic sharps container. [7][17] * Liquid Waste: Collect contaminated liquid waste in a sealed, compatible container, clearly labeled.

-

-

Final Disposal: Cytotoxic waste must be handled by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration. [7]Follow all local, state, and federal regulations.

References

-

Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?7

-

Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?Link

-

UBC Safety & Risk Services. Cytotoxic Substances – Waste Management. Link

-

Cayman Chemical. Acitretin-d3 Safety Data Sheet. Link

-

Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Link

-

Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Link

-

University of Georgia Office of Research. All-trans-retinoic-acid-302-79-4.docx. Link

-

BenchChem. Application Note & Protocol: Preparation of a 13-cis Acitretin-d3 Stock Solution. Link